molecular formula C17H26CLNO B1683820 Vesamicol hydrochloride CAS No. 23965-53-9

Vesamicol hydrochloride

Cat. No. B1683820
CAS RN: 23965-53-9
M. Wt: 295.8 g/mol
InChI Key: XJNUHVMJVWOYCW-UHFFFAOYSA-N
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Description

Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .


Synthesis Analysis

The first highly enantioselective synthesis of biologically important vesamicol, benzovesamicol, and their derivatives was achieved via the desymmetrization of meso-epoxides with secondary aliphatic amines (4-phenylpiperidine derivatives) using a chiral [salenCo (III)-BF4] catalyst at room temperature .


Molecular Structure Analysis

The molecular formula of Vesamicol hydrochloride is C17H26ClNO . The molecular weight is 295.85 . The SMILES string representation is O[C@H]1C@Hc3ccccc3)CCCC1.[H]Cl .


Physical And Chemical Properties Analysis

Vesamicol hydrochloride is a solid substance . It is soluble in DMSO and ethanol . The compound is white to off-white in color .

Scientific Research Applications

  • Neurodegenerative Disorders Imaging : Vesamicol hydrochloride is extensively studied for its potential in early diagnosis of neurodegenerative disorders such as Alzheimer's disease. It binds to the vesicular acetylcholine transporter (VAChT) with high affinity, making it useful in developing imaging agents for cholinergic neurodeficit disorders (Ogawa & Shiba, 2018).

  • PET and SPECT Tracers for Neurological Imaging : Vesamicol derivatives are leading compounds for positron emission tomography (PET) and single photon emission computed tomography (SPECT) tracers. They are useful in mapping the vesicular acetylcholine transporter (VAChT), which is valuable for diagnosing and investigating neurodegenerative diseases affecting cholinergic neuron density (Ishiwata et al., 2006).

  • Cancer Research : Vesamicol has been investigated for its potential role in inducing apoptosis in human lung adenocarcinomas. This study suggests that vesamicol, through its interaction with the cholinergic system, could be useful in the treatment of human lung cancers (Dom et al., 2014).

  • Molecular Imaging in Tumor Detection : Research has shown that radioiodinated vesamicol analogs could be potential imaging agents for detecting tumors. These analogs exhibit high tumor uptake and are being studied for their efficacy in different types of cancers (Ogawa et al., 2012).

  • Analytical Techniques in Pharmacology : In pharmacology, vesamicol hydrochloride has been used in developing enantioselective, potentiometric membrane electrodes for the analysis of L-vesamicol in serum samples. This shows its application in analytical techniques within pharmacological research (Stefan-van Staden & Nejem, 2006).

Future Directions

Sigma receptors are highly expressed on various cancer cells, and radiolabeled sigma receptor ligands have been developed as imaging and therapeutic probes for cancer . Vesamicol hydrochloride, due to its high affinity for sigma receptors, may have potential applications in this area .

properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUHVMJVWOYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22232-64-0 (Parent)
Record name Vesamicol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40923401
Record name (+/-)-Vesamicol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vesamicol hydrochloride

CAS RN

23965-53-9, 120447-62-3
Record name Vesamicol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VESAMICOL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Vesamicol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
B Wenzel, D Sorger, K Heinitz, M Scheunemann… - European journal of …, 2005 - Elsevier
… binding of (-)-[ 3 H]vesamicol in the presence of 10 −5 M unlabelled (-)-vesamicol hydrochloride. … (-)-Vesamicol hydrochloride and 1,3-(di-o-tolyl)-guanidine (DTG) were purchased from …
Number of citations: 24 www.sciencedirect.com
B Wenzel, S Fischer, P Brust, J Steinbach - Journal of Chromatography A, 2010 - Elsevier
High-performance liquid chromatography enantioseparation of vesamicol and six novel azaspirovesamicols (amino alcohols) was accomplished on different chiral stationary phases (…
Number of citations: 16 www.sciencedirect.com
MJ Kim, SI Lee, JH Lee, SC Lee - Korean Journal of Anesthesiology, 2007 - ekja.org
BACKGROUND Hexamethonium (HM) and Rocuronium (R) are nAChR antagonists. However, there is some controversy as to whether R has a selective presynaptic effect.(-) …
Number of citations: 8 ekja.org
GA Rogers, SM Parsons, DC Anderson… - Journal of medicinal …, 1989 - ACS Publications
Eighty-four analogues and derivatives of the acetylcholine-storage-blocking drug trans-2-(4-phenylpiperidino)-cyclohexanol (vesamicol) were synthesized, and their potencies were …
Number of citations: 286 pubs.acs.org
D Sorger, M Scheunemann, U Großmann… - Nuclear medicine and …, 2008 - Elsevier
… In selected experiments, rats received an iv injection of 1 μmol/kg of (−)vesamicol hydrochloride at 5 min before radiotracer injection. One hour after radiotracer injection the rats were …
Number of citations: 34 www.sciencedirect.com
SM Parsons, GA Rogers, LM Gracz - Methods in enzymology, 1998 - Elsevier
… but containing 60 /~M (-)-vesamicol hydrochloride (FW 295.5, Research Biochemicals International, Inc.). Vesamicol hydrochloride is soluble to at least 1 mM in aqueous solutions. …
Number of citations: 4 www.sciencedirect.com
D Sorger, R Schliebs, I Kämpfer, S Rossner… - Nuclear medicine and …, 2000 - Elsevier
… brain measured ex vivo 2 h after injection by gamma scintillation counting (0.37 ± 0.02%ID) was significantly reduced to 0.13 ± 0.01%ID following injection of vesamicol hydrochloride (1 …
Number of citations: 30 www.sciencedirect.com
SMN Efange, AK Dutta, RH Michelson, HF Kung… - International journal of …, 1992 - Elsevier
… After 30 min, the control group received an iv dose of 50% aqueous ethanol (0.1 mL) while the second group received an iv dose of (dl)vesamicol hydrochloride (1.1 pmol/kg) in 0.1 mL …
Number of citations: 23 www.sciencedirect.com
M Ericson, A Molander, E Löf, JA Engel… - European journal of …, 2003 - Elsevier
… (−)-Vesamicol hydrochloride (Vesamicol; RBI), a potent inhibitor of vesicular acetylcholine storage, was dissolved in 0.9% NaCl and administered ip (+)-MK-801 hydrogen maleate (MK-…
Number of citations: 202 www.sciencedirect.com
P Khare, AR White, SM Parsons - Biochemistry, 2009 - ACS Publications
… The compounds (±)-ABV, (±)-vesamicol hydrochloride, and (−)-vesamicol hydrochloride were synthesized in this laboratory (18). PC12 A123.7 cells were from LB Hersh (University of …
Number of citations: 9 pubs.acs.org

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